L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Stress protectant

Studies have shown that proline accumulation increases in plants under stress conditions. This accumulation is believed to act as a cellular protectant by stabilizing proteins and membranes. Proline's structure allows it to interact with water molecules, helping to maintain cell hydration during drought [].

Osmolyte

Proline functions as an osmolyte, a molecule that helps regulate the concentration of dissolved substances within the cell. This is particularly important under drought stress, where water loss can disrupt cellular processes. Proline helps maintain cell turgor pressure, which is essential for plant growth and structure [].

Signaling molecule

Research suggests that proline may also play a role in stress signaling pathways. Proline accumulation can trigger the expression of genes involved in stress tolerance mechanisms, further enhancing the plant's ability to cope with harsh conditions [].

These findings highlight the potential of proline application in agriculture. By supplementing crops with proline or manipulating its biosynthesis pathways, scientists hope to develop stress-resistant varieties that can withstand harsh environmental conditions and improve crop yields.

Proline and Other Physiological Functions

Proline's role extends beyond stress tolerance. Research suggests it's involved in various physiological processes within plants, including:

Protein synthesis

Proline serves as a building block for protein synthesis, playing a vital role in plant growth and development.

Nitrogen source

Under nitrogen deficiency, plants can break down proline to release usable nitrogen for other metabolic processes.

Seed development

Proline accumulation is observed during seed development, potentially contributing to seed dormancy and germination processes.

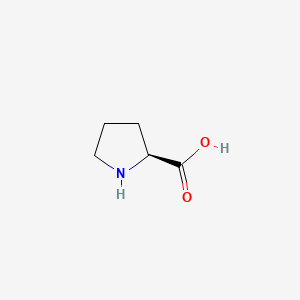

L-proline is a non-essential amino acid characterized by its unique five-membered ring structure, which contains a secondary amine group. This structural feature distinguishes L-proline from other amino acids, making it the only natural amino acid with such a configuration. L-proline is synthesized in the human body primarily from L-glutamic acid and plays a crucial role in protein synthesis and cellular function. It is involved in the formation of collagen and is critical for maintaining the structural integrity of tissues .

- Aldol Reactions: L-proline catalyzes both intermolecular and intramolecular aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Mannich Reaction: It promotes the formation of β-amino carbonyl compounds through the reaction of imines with carbonyl compounds.

- Michael Addition: L-proline catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Knoevenagel Condensation: This reaction involves the condensation of carbonyl compounds with active methylene groups, facilitated by L-proline .

The mechanism of these reactions often involves the formation of an enamine or iminium ion intermediate, which then reacts with various electrophiles to form new stereocenters.

L-proline can be synthesized through several methods:

- Biosynthesis: In humans, it is synthesized from L-glutamic acid via a two-step enzymatic process involving reduction and cyclization.

- Chemical Synthesis: Laboratory synthesis often involves:

- Strecker Synthesis: Combining ammonia, an aldehyde (like acetaldehyde), and hydrogen cyanide.

- Reduction of Pyrrolidine-2-carboxylic Acid: This method involves reducing pyrrolidine derivatives to yield L-proline.

- Asymmetric Synthesis: Utilizing chiral catalysts to produce L-proline from simple precursors .

L-proline has diverse applications across various fields:

- Pharmaceuticals: Used as a building block in drug synthesis due to its ability to form complex structures.

- Cosmetics: Incorporated into skincare products for its role in collagen formation and skin hydration.

- Food Industry: Acts as a flavor enhancer and stabilizer in food products.

- Biotechnology: Utilized in the development of biomaterials and tissue engineering applications due to its biocompatibility .

Studies have shown that L-proline interacts with various biological molecules, influencing their structure and function. For instance:

- Protein Interactions: L-proline's presence can stabilize certain protein conformations, affecting enzyme activity and cellular signaling pathways.

- Drug Interactions: Research indicates that L-proline can enhance the efficacy of certain drugs by modulating their absorption and metabolism .

Several compounds share structural or functional similarities with L-proline. Here are a few notable examples:

| Compound | Structure Type | Key Characteristics | Uniqueness Compared to L-Proline |

|---|---|---|---|

| Glycine | Non-cyclic amino acid | Simplest amino acid; no chiral center | Does not have a secondary amine or ring structure |

| Hydroxyproline | Modified amino acid | Contains a hydroxyl group; crucial for collagen | Hydroxyproline has enhanced stability in collagen |

| D-Proline | Enantiomer | Mirror image of L-proline; similar properties | Different stereochemistry affects biological activity |

| Sarcosine | Methylated glycine | Used in neuroprotective applications | Smaller size; lacks cyclic structure |

| 4-Hydroxyproline | Hydroxylated derivative | Important for collagen stability | Hydroxylation enhances hydrogen bonding capabilities |

L-proline's unique five-membered ring structure and secondary amine functionality give it distinct catalytic properties not found in these similar compounds. Its role as an organocatalyst further differentiates it within organic chemistry applications .

L-proline stands as the most structurally distinctive among the twenty standard amino acids, earning its reputation as a "helix breaker" in protein secondary structures [1] [2] [3]. This unique behavior stems from several fundamental molecular characteristics that distinguish proline from all other amino acids.

The primary structural feature responsible for proline's disruptive effects is its cyclic pyrrolidine ring, which forms a covalent bond between the side chain and the backbone nitrogen atom [4] [5]. This cyclization creates several critical consequences for protein structure. First, the nitrogen atom in proline lacks a hydrogen atom that would normally participate in hydrogen bonding, as it has been "replaced" by the bond to the side chain [4]. This inability to act as a hydrogen bond donor fundamentally disrupts the regular hydrogen bonding patterns that stabilize alpha-helices and beta-sheets [3] [5].

The conformational rigidity imposed by the five-membered ring severely restricts the backbone flexibility around the nitrogen-carbon alpha bond [2] [4]. This restriction limits the range of accessible phi angles to approximately -60° to -80°, which is incompatible with the ideal alpha-helical conformation [5] [6]. When proline residues are incorporated into alpha-helices, they introduce pronounced kinks or bends, typically ranging from 20° to 35° [2] [7]. The distortion results from avoided steric clashes between the proline ring at position i and the backbone carbonyl at position i-4, coupled with the elimination of helix backbone hydrogen bonds for carbonyls at positions i-3 and i-4 [2].

Research has demonstrated that proline's helix-breaking effects are context-dependent. In aqueous environments, proline acts as a potent alpha-helix destabilizer, but this effect can be modulated by the surrounding molecular environment [8] [9] [10]. Studies of membrane proteins reveal that proline residues can actually stabilize alpha-helical conformations in membrane-mimetic environments, including lipid micelles and organic solvents [8] [10]. This environmental sensitivity suggests that the "helix breaker" designation, while generally accurate for globular proteins in aqueous solution, oversimplifies proline's complex structural roles.

The mechanism of proline-induced helix disruption involves multiple factors working synergistically. The pyrrolidine ring's steric bulk creates unfavorable interactions with neighboring residues when constrained in regular secondary structures [11] [12]. Additionally, the elimination of a key hydrogen bonding site reduces the cooperative stabilization that normally maintains helical structures [2] [4]. The conformational entropy associated with proline's restricted backbone flexibility also contributes to its destabilizing effects in ordered structures [13] [14].

Interestingly, proline's disruptive effects extend beyond simple helix breaking. The residue can influence folding kinetics in complex ways, sometimes accelerating early folding events while slowing overall protein maturation [13] [14]. Studies of heat shock transcription factor reveal that proline residues are critical for proper folding pathways, even when they are not essential for the final folded structure's stability or function [15] [16]. This suggests that proline's role in protein architecture encompasses both structural and kinetic elements.

Table 1: L-Proline Effects on Protein Secondary Structures

| Structural Context | Effect of L-Proline | Mechanism | Reference Citations |

|---|---|---|---|

| Alpha-helix (aqueous environment) | Helix breaker - introduces kink/bend | Steric clash, loss of H-bonding, conformational restriction | [1] [2] [5] |

| Alpha-helix (membrane environment) | Can stabilize helix in lipid environment | Changed environmental constraints reduce disruption | [8] [9] [10] |

| Beta-sheet structures | Potent disruptor | Inability to participate in backbone H-bonding | [8] [9] |

| Beta-turns | Promotes formation | Conformational rigidity facilitates turn geometry | [17] |

| Polyproline II helix | Highly favored conformation | Optimal phi/psi angles (-75°, 150°) | [18] [6] [19] |

| Collagen triple helix | Essential for stability in Xaa position | Preorganizes backbone for triple helix geometry | [20] [21] [22] |

Hydroxyproline Formation and Post-Translational Modifications

The post-translational hydroxylation of proline residues represents one of the most abundant modifications in the human proteome, with hydroxyproline comprising approximately 4% of all amino acids found in animal tissue [23] [24] [25]. This modification, catalyzed by prolyl 4-hydroxylase, is essential for collagen stability and represents a critical step in collagen biosynthesis [20] [26] [23].

Prolyl 4-hydroxylase is a sophisticated enzyme complex with the composition α₂β₂, containing two distinct subunit types that work cooperatively [20] [26] [27]. The alpha subunit, with a molecular weight of 59 kilodaltons, provides the primary catalytic activity and contains the peptide-binding domain spanning residues 140-215 [27]. This subunit contributes the major components of the active site, though the complete catalytic center appears to be cooperatively assembled with the beta subunit [26] [27].

The beta subunit serves multiple critical functions beyond simple catalysis [26] [23]. It has been identified as protein disulfide isomerase, a major cellular protein involved in proper protein folding within the endoplasmic reticulum [26]. Additionally, this subunit contains the carboxyl-terminal tetrapeptide sequence lysine-aspartate-glutamate-leucine, which serves as an endoplasmic reticulum retention signal [26]. Since the alpha subunit lacks this retention sequence, the beta subunit is essential for maintaining the enzyme complex within the appropriate cellular compartment for collagen processing [26].

The enzymatic mechanism of prolyl 4-hydroxylase requires four essential cofactors and proceeds through a complex two-stage reaction [28] [26] [23]. The reaction requires ferrous iron (Fe²⁺), 2-oxoglutarate, molecular oxygen, and ascorbate (vitamin C) [28] [26]. The mechanism begins with the formation of a highly reactive iron(IV)-oxo species without direct substrate participation [23] [29]. Subsequently, this species abstracts the pro-R hydrogen atom from the C-4 position of proline, leading to radical combination and hydroxyproline formation [23] [29].

2-oxoglutarate serves as a co-substrate that undergoes oxidative decarboxylation during the reaction, yielding succinate and carbon dioxide [28] [26] [23]. This decarboxylation is coupled to the hydroxylation reaction, though the enzyme can also catalyze uncoupled decarboxylation without subsequent proline hydroxylation [26] [23]. Such uncoupled reactions lead to enzyme inactivation through oxidation of the essential Fe²⁺ to Fe³⁺ [23].

Ascorbate plays a crucial role in maintaining enzyme activity by reducing the inactive Fe³⁺ state back to the catalytically active Fe²⁺ form [26] [23] [24]. While ascorbate is not consumed during most normal catalytic cycles, it becomes essential during uncoupled reaction cycles as an alternative electron acceptor [26]. The clinical significance of this requirement is dramatically illustrated by scurvy, a disease caused by ascorbate deficiency that leads to defective collagen hydroxylation and subsequent tissue dysfunction [23] [24].

The substrate specificity of prolyl 4-hydroxylase is remarkably precise, targeting proline residues exclusively in the Y position of the characteristic collagen tripeptide sequence X-Pro-Gly [20] [26] [27]. This specificity ensures that hydroxyproline formation occurs in the correct structural context for collagen stabilization. The enzyme recognizes and binds to proline-rich peptide sequences, with the type I enzyme showing high affinity for poly(L-proline) while the type II enzyme exhibits much weaker binding [27].

Table 2: Prolyl 4-Hydroxylase System Components and Functions

| Enzyme Component | Function/Role | Molecular Weight/Properties | Clinical Significance |

|---|---|---|---|

| Prolyl 4-hydroxylase alpha subunit | Catalytic activity, peptide binding | 59 kDa, residues 140-215 peptide binding | Target for fibrosis inhibition |

| Prolyl 4-hydroxylase beta subunit | Protein disulfide isomerase, ER retention | Multifunctional, KDEL retention sequence | ER localization essential |

| Iron (Fe²⁺) | Essential cofactor for catalysis | Must be in reduced state | Deficiency impairs hydroxylation |

| 2-oxoglutarate | Co-substrate, undergoes decarboxylation | Decarboxylated to succinate | Rate-limiting in some conditions |

| Ascorbate (Vitamin C) | Reduces Fe³⁺ to Fe²⁺, prevents inactivation | Required for enzyme reactivation | Deficiency causes scurvy |

| Molecular oxygen (O₂) | Co-substrate for hydroxylation reaction | Terminal electron acceptor | Hypoxia affects availability |

The temporal sequence of proline hydroxylation during collagen biosynthesis has been conclusively established through isotopic labeling studies [30] [31]. Proline residues are first incorporated into nascent polypeptide chains during translation, and hydroxylation occurs post-translationally while the chains are still being assembled [30]. This timing is critical because hydroxylation of free proline or proline residues in fully folded triple helices does not occur efficiently [32] [31].

Research has revealed that the enzyme recognizes specific conformational features of its substrates. Evidence suggests that prolyl 4-hydroxylase preferentially targets proline residues in beta-turn conformations present in nascent procollagen chains [32] [31]. The hydroxylation process appears to induce a conformational change that facilitates the subsequent assembly of individual chains into the stable triple-helical structure [32] [31]. This mechanism explains why proper hydroxylation is essential not only for collagen stability but also for the kinetics of triple helix formation.

Polyproline Helices in Triple Helical Collagen Assemblies

The collagen triple helix represents one of the most elegant examples of how polyproline II (PPII) helical structures contribute to macromolecular stability and function [33] [19] [34]. Each individual strand of the collagen triple helix adopts a left-handed polyproline II conformation, and three such strands intertwine to form the characteristic right-handed superhelical structure that defines collagen architecture [33] [34] [35].

The polyproline II helix is characterized by specific backbone dihedral angles of approximately φ = -75° and ψ = +150°, with all peptide bonds in the trans configuration [34] [36]. This conformation results in an extended, relatively rigid structure with approximately 3.0-3.1 Å rise per residue and a helical repeat of three residues per turn [33] [34]. The PPII geometry is particularly favored by proline residues due to the conformational constraints imposed by the pyrrolidine ring, though this conformation can also be adopted by other amino acids under appropriate conditions [19] [37] [36].

In the context of collagen, the triple helix consists of three parallel PPII strands wound around a common axis with a right-handed twist [35] [38]. The resulting superhelix has distinctive parameters: 3.3 residues per turn, a rise per residue of approximately 2.9 Å, and a characteristic 7/2 helical symmetry [21] [38]. This specific geometry is essential for the unique mechanical and biological properties of collagen [39] [40].

The stabilization of the collagen triple helix involves multiple complementary factors that work synergistically to maintain structural integrity [41] [22] [39]. The most critical stabilizing interactions are the interchain hydrogen bonds that form between the backbone amide groups of different strands [41] [38]. Specifically, the NH group of glycine residues in one strand forms hydrogen bonds with carbonyl oxygen atoms in adjacent strands, creating a network of stabilizing interactions that span the entire length of the triple helix [41] [38].

The role of proline and hydroxyproline residues in triple helix stabilization extends beyond simple conformational preorganization [22] [39]. Recent research has revealed that the ring pucker conformations of these residues play crucial roles in determining local helix geometry and stability [22]. In the canonical collagen sequence Gly-Xaa-Yaa, proline residues in the Xaa position preferentially adopt an endo ring pucker, while hydroxyproline residues in the Yaa position favor an exo conformation [22]. This differential ring puckering pattern contributes to the precise geometric requirements of the triple helix.

The introduction of hydroxyproline in the Yaa position provides additional stabilization through stereoelectronic effects rather than direct hydrogen bonding [24] [25] [22]. Contrary to initial hypotheses, the hydroxyl group of hydroxyproline does not participate significantly in stabilizing hydrogen bond networks with water molecules [24] [25]. Instead, the stability enhancement derives primarily from the stereoelectronic influence of the hydroxyl group on the pyrrolidine ring conformation, which optimizes the backbone geometry for triple helix formation [25] [22].

Studies of collagen triple helix formation kinetics have revealed that the assembly process follows a nucleation-growth mechanism with a purely entropic barrier [39]. The rate-limiting step involves bringing approximately 10 consecutive tripeptide units (3.3 units per strand) into the correct triple-helical conformation [39]. Once this nucleation event occurs, the remaining regions of the molecule fold rapidly through a cooperative zipper-like mechanism [39].

Table 3: Collagen Triple Helix Structural Parameters

| Structural Feature | Specification | Stabilizing Factors | Reference Citations |

|---|---|---|---|

| Individual strand conformation | Left-handed polyproline II (PPII) | Proline/hydroxyproline abundance | [33] [21] [34] |

| Triple helix handedness | Right-handed superhelix | Strand complementarity | [35] [38] |

| Residues per turn | 3.3 residues per turn | Stereoelectronic effects | [34] [38] |

| Rise per residue | 2.9-3.1 Å per residue | Optimal backbone geometry | [33] [22] |

| Helix parameters | φ = -75°, ψ = 150° (PPII) | Conformational preorganization | [39] [42] |

| Interchain hydrogen bonds | Gly NH to carbonyl of other chains | Glycine flexibility allows close packing | [41] [38] |

| Proline ring pucker preference | Xaa: endo; Yaa: exo (when hydroxylated) | Ring pucker controls backbone angles | [22] [43] |

The mechanical properties of collagen arise directly from its polyproline II-based triple helical structure [33] [40]. The extended conformation of individual PPII strands provides resistance to tensile forces, while the triple helical arrangement distributes loads among three parallel chains [40]. The specific geometry also allows for controlled flexibility, enabling collagen to undergo limited deformation without loss of structural integrity [22] [40].

Van der Waals interactions between proline residues in adjacent chains contribute significantly to triple helix stability [41]. Molecular mechanics calculations and nuclear magnetic resonance studies have identified clusters of close contacts between proline residues that provide substantial stabilizing energy [41]. These interactions complement the hydrogen bonding network and help explain why collagen sequences with high proline and hydroxyproline content exhibit superior stability [41].

The polyproline II conformation also facilitates specific protein-protein interactions that are essential for collagen function [19] [34]. Many collagen-binding proteins, including integrins, discoidin domain receptors, and von Willebrand factor, recognize epitopes that are presented in the context of the PPII conformation [19] [44]. The extended, regular structure of PPII helices provides optimal spacing and orientation of recognition elements, enabling specific and high-affinity interactions [19].

Stereochemical Mimicry in Synthetic Collagen Analogues

The development of synthetic collagen analogues has emerged as a powerful approach for understanding collagen structure-function relationships and creating biomaterials with tailored properties [42] [45] [46] [47]. These synthetic systems often employ stereochemical mimicry strategies that replace natural amino acids with designed analogues while maintaining the essential structural features required for triple helix formation [42] [46] [47].

Aza-proline represents one of the most successful examples of stereochemical mimicry in collagen analogues [42] [48] [46]. This achiral amino acid analogue contains an additional nitrogen atom in place of the carbon stereocenter found in natural proline [42] [48]. X-ray crystallographic studies have provided definitive evidence that aza-proline effectively mimics L-proline stereochemistry within triple helical collagen structures [42] [46]. The added nitrogen atom adopts a pyramidalized sp³-like conformation that maintains the spatial relationships essential for proper triple helix geometry [42] [49].

Density functional theory calculations support the experimental observations, showing that the natural L-amino acid stereochemistry is energetically favored for aza-proline when arranged in the aza-proline-hydroxyproline-glycine motif [42] [46]. The dynamic nature of the nitrogen stereocenter, which can undergo pyramidal inversion, provides additional conformational flexibility while maintaining the overall structural integrity of the triple helix [42] [49]. This finding demonstrates that achiral residues can successfully replace chiral amino acids in complex protein structures when appropriately designed [42] [46].

N-substituted glycines, also known as peptoid residues, represent another class of successful collagen mimetics that exhibit remarkable triple-helical propensity [45]. These residues show stabilizing effects similar to or greater than natural proline, enabling the synthesis of thermally stable triple-helical peptides with unprecedented sidechain diversity [45]. The stabilization mechanism involves steric promotion of polyproline II helix preorganization in individual chains, which facilitates subsequent triple helix assembly [45].

Crystal structures of peptoid-containing collagen mimetic peptides reveal that these analogues maintain the essential geometric features of natural collagen while introducing new functional capabilities [45]. The ability to incorporate diverse sidechains, including alkyne groups for click chemistry and photosensitive moieties, opens new possibilities for creating functional collagen-based materials [45]. These findings challenge the traditional assumption that the cyclic structure of proline is absolutely necessary for collagen stability [45].

Fluoroproline analogues provide exceptional examples of how stereoelectronic effects can be rationally exploited to enhance collagen stability [43] [50]. The two diastereomers of 4-fluoroproline exhibit dramatically different effects on triple helix stability depending on their stereochemistry and position within the collagen sequence [43]. (2S,4S)-4-fluoroproline is greatly stabilizing when placed in the Xaa position but destabilizing in the Yaa position, while (2S,4R)-4-fluoroproline shows the opposite pattern [43].

This dichotomous behavior arises from stereoelectronic effects that influence pyrrolidine ring pucker and consequently affect backbone dihedral angles [43] [50]. The gauche effect, which describes the preference for gauche conformations in systems with electronegative substituents, plays a crucial role in determining the optimal ring conformation for each diastereomer [43]. When the ring pucker properly preorganizes the backbone dihedral angles for the intended structural context, dramatic stabilization results [43] [50].

Table 4: Synthetic Collagen Analogues and Stereochemical Features

| Analogue Type | Stereochemical Mimicry | Stability Effect | Applications/Advantages |

|---|---|---|---|

| Aza-proline | Effectively mimics L-proline stereochemistry | Maintains triple helix formation | Achiral amino acid incorporation |

| N-substituted glycines (peptoids) | General triple-helical propensity ≥ proline | Hyperstable with diverse sidechains | Functional modifications possible |

| 4-fluoroproline diastereomers | Diastereomer-dependent effects | (2S,4S): stabilizing Xaa, (2S,4R): stabilizing Yaa | Rational stability enhancement |

| Alkene isosteres | Variable PPII stabilization | Fluoro/chloro better than proteo | Amide bond replacement |

| Charge-pair stabilized peptides | Enhanced stability through electrostatics | Increased thermal stability | Controlled heterotrimer formation |

| Cross-linked triple helices | Covalent enforcement of assembly | Eliminates unfolding equilibrium | Compositional control |

Advanced synthetic strategies have been developed to create self-assembling collagen analogues with controlled stoichiometry and enhanced stability [44] [51]. The sticky-end approach utilizes strategically placed charge pairs (lysine-aspartate) to direct specific chain associations and stabilize desired heterotrimer compositions [44]. These electrostatic interactions can be further reinforced through chemical cross-linking, converting salt bridges into covalent amide bonds [44].

The principle of symmetric self-assembly has been refined to maximize stabilizing interactions while minimizing unfavorable contacts [51]. When all lysine and aspartate residues participate in interchain charge-pairing interactions, maximal stabilization is achieved while eliminating unpaired residues that could lead to non-specific aggregation [51]. This approach has enabled the design of collagen mimetic peptides that self-assemble into triple helices matching or exceeding natural collagen in length [51].

Alkene-based isosteres represent an innovative approach to collagen mimicry that involves replacement of amide bonds with alkene linkages. Computational studies of fluoro-, chloro-, and proteo-alkene analogues reveal that substituted alkenes can stabilize polyproline II conformations through n→π* interactions. However, these same analogues often function as poor n→π* acceptors, which can shift conformational preferences away from ideal PPII geometries. The balance between these competing effects determines the overall impact on triple helix stability.

Cross-linking strategies provide an alternative approach to stabilizing synthetic collagen assemblies by eliminating the equilibrium between folded and unfolded states [47]. Covalent cross-links enforce the desired stoichiometry and prevent dissociation into monomeric chains, enabling the study of triple helix properties under conditions where natural collagen would be unstable [47]. These systems have proven particularly valuable for investigating the fundamental principles governing collagen stability and for creating materials with precisely controlled properties [47].

The development of multifunctional collagen mimetic peptides has expanded the scope of synthetic collagen applications. These systems combine the structural features necessary for triple helix formation with additional functional domains that enable specific biological interactions or material properties. Such hybrid systems can respond to environmental stimuli, including temperature and pH changes, while maintaining their essential collagen-like structural characteristics.

Purity

Physical Description

Color/Form

White crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

LogP

-2.54 (LogP)

-2.54

log Kow = -2.54

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 294 of 298 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Drug Indication

Therapeutic Uses

Pharmacology

Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)

Mechanism of Action

Vapor Pressure

Other CAS

37159-97-0

147-85-3

Absorption Distribution and Excretion

Absorbed peptides are further hydrolyzed resulting in free amino acids which are secreted into the portal blood by specific carrier systems in the mucosal cell. Alternatively they are metabolized within the cell itself. Absorbed amino acids pass into the liver where a portion of the amino acids are used. The remainder pass through into the systemic circulation and are utilized by the peripheral tissue. L-proline is actively transported across the intestine from mucosa to serosal surface. The mechanism of absorption is that of the ion gradient. All L-amino acids are absorbed by Na+dependant, carrier mediated process. This transport is energy dependant by ATP. Plasma L-proline concentrations in normal subjects are reported to be ca. 168 uM/L +/- 60 mM/L with plasma samples collected from healthy volunteers after an overnight fast. As with most nutrients, plasma concentration of L-proline is subject to homeostasis. A number of hormones (e.g., thyroid hormone, catecholamines, and growth hormone) may affect plasma AA levels in diseases. However, in the physiologic state, their influence is probably marginal. However, there is the counter-regulatory hormone system with cortisol and glucagon which influences the blood level of amino acids involved in gluconeogenesis, such as L-proline.

Body losses of amino acids are minimal because amino acids filtered by the kidneys are actively reabsorbed. Also cutaneous losses are negligible. Since there is no long term storage for amino acids in mammals, excess amino acids are degraded, mainly in the liver. Metabolism of amino acids involves removal of the amino group which is converted to urea and excreted in the urine. After removal of the amino group the rest of the acid is utilized as energy source or in anabolism of other endogenous substances. /Amino acids/

Metabolism Metabolites

Associated Chemicals

(+-)-Proline; 609-36-9

Wikipedia

Use Classification

Methods of Manufacturing

Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.

Hydrolysis of protein, also synthetically and by recombinant DNA techniques.

L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.

General Manufacturing Information

Analytic Laboratory Methods

AOAC method 979.20, Proline in Honey; ninhydrin reaction

The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.

Storage Conditions

Interactions

The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.

Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.

This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.

For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Zhu X, Bao Y, Guo Y, Yang W. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer. Cancers (Basel). 2018 May 8;10(5). pii: E139. doi: 10.3390/cancers10050139. Review. PubMed PMID: 29738483.

3: Gournas C, Athanasopoulos A, Sophianopoulou V. On the Evolution of Specificity in Members of the Yeast Amino Acid Transporter Family as Parts of Specific Metabolic Pathways. Int J Mol Sci. 2018 May 8;19(5). pii: E1398. doi: 10.3390/ijms19051398. Review. PubMed PMID: 29738448.

4: Yu X, Li W, Deng Q, Li L, Hsi ED, Young KH, Zhang M, Li Y. MYD88 L265P Mutation in Lymphoid Malignancies. Cancer Res. 2018 May 15;78(10):2457-2462. doi: 10.1158/0008-5472.CAN-18-0215. Epub 2018 Apr 27. Review. PubMed PMID: 29703722.

5: Khattab HM, Kubota S, Takigawa M, Kuboki T, Sebald W. The BMP-2 mutant L51P: a BMP receptor IA binding-deficient inhibitor of noggin. J Bone Miner Metab. 2018 Apr 17. doi: 10.1007/s00774-018-0925-0. [Epub ahead of print] Review. PubMed PMID: 29667005.

6: Dessaux Y, Faure D. Quorum Sensing and Quorum Quenching in Agrobacterium: A "Go/No Go System"? Genes (Basel). 2018 Apr 16;9(4). pii: E210. doi: 10.3390/genes9040210. Review. PubMed PMID: 29659511; PubMed Central PMCID: PMC5924552.

7: Zhao Y, Lukiw WJ. Bacteroidetes Neurotoxins and Inflammatory Neurodegeneration. Mol Neurobiol. 2018 Apr 10. doi: 10.1007/s12035-018-1015-y. [Epub ahead of print] Review. PubMed PMID: 29637444.

8: Mishra AK, Choi J, Moon E, Baek KH. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. Molecules. 2018 Apr 2;23(4). pii: E815. doi: 10.3390/molecules23040815. Review. PubMed PMID: 29614844.

9: Marzol E, Borassi C, Bringas M, Sede A, Rodríguez Garcia DR, Capece L, Estevez JM. Filling the Gaps to Solve the Extensin Puzzle. Mol Plant. 2018 May 7;11(5):645-658. doi: 10.1016/j.molp.2018.03.003. Epub 2018 Mar 10. Review. PubMed PMID: 29530817.

10: Carillo P. GABA Shunt in Durum Wheat. Front Plant Sci. 2018 Feb 2;9:100. doi: 10.3389/fpls.2018.00100. eCollection 2018. Review. PubMed PMID: 29456548; PubMed Central PMCID: PMC5801424.

11: Fritzler MJ, Hudson M, Choi MY, Mahler M, Wang M, Bentow C, Milo J, Baron M; Canadian Scleroderma Research Group. Bicaudal D2 is a novel autoantibody target in systemic sclerosis that shares a key epitope with CENP-A but has a distinct clinical phenotype. Autoimmun Rev. 2018 Mar;17(3):267-275. doi: 10.1016/j.autrev.2018.01.006. Epub 2018 Jan 31. Review. PubMed PMID: 29369808.

12: Rahimi N. Defenders and Challengers of Endothelial Barrier Function. Front Immunol. 2017 Dec 18;8:1847. doi: 10.3389/fimmu.2017.01847. eCollection 2017. Review. PubMed PMID: 29326721; PubMed Central PMCID: PMC5741615.

13: Kang HJ, Rosenwaks Z. p53 and reproduction. Fertil Steril. 2018 Jan;109(1):39-43. doi: 10.1016/j.fertnstert.2017.11.026. Review. PubMed PMID: 29307398.

14: Abbas G, Murtaza B, Bibi I, Shahid M, Niazi NK, Khan MI, Amjad M, Hussain M; Natasha. Arsenic Uptake, Toxicity, Detoxification, and Speciation in Plants: Physiological, Biochemical, and Molecular Aspects. Int J Environ Res Public Health. 2018 Jan 2;15(1). pii: E59. doi: 10.3390/ijerph15010059. Review. PubMed PMID: 29301332; PubMed Central PMCID: PMC5800158.

15: Koga R, Miyoshi Y, Sakaue H, Hamase K, Konno R. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. Front Mol Biosci. 2017 Dec 4;4:82. doi: 10.3389/fmolb.2017.00082. eCollection 2017. Review. PubMed PMID: 29255714; PubMed Central PMCID: PMC5722847.

16: Schindler L, Dickerhof N, Hampton MB, Bernhagen J. Post-translational regulation of macrophage migration inhibitory factor: Basis for functional fine-tuning. Redox Biol. 2018 May;15:135-142. doi: 10.1016/j.redox.2017.11.028. Epub 2017 Dec 6. Review. PubMed PMID: 29247897.

17: Hakim, Ullah A, Hussain A, Shaban M, Khan AH, Alariqi M, Gul S, Jun Z, Lin S, Li J, Jin S, Munis MFH. Osmotin: A plant defense tool against biotic and abiotic stresses. Plant Physiol Biochem. 2018 Feb;123:149-159. doi: 10.1016/j.plaphy.2017.12.012. Epub 2017 Dec 7. Review. PubMed PMID: 29245030.

18: Urade R, Sato N, Sugiyama M. Gliadins from wheat grain: an overview, from primary structure to nanostructures of aggregates. Biophys Rev. 2018 Apr;10(2):435-443. doi: 10.1007/s12551-017-0367-2. Epub 2017 Dec 4. Review. PubMed PMID: 29204878; PubMed Central PMCID: PMC5899726.

19: Wan Q, Hongbo S, Zhaolong X, Jia L, Dayong Z, Yihong H. Salinity Tolerance Mechanism of Osmotin and Osmotin-like Proteins: A Promising Candidate for Enhancing Plant Salt Tolerance. Curr Genomics. 2017 Dec;18(6):553-556. doi: 10.2174/1389202918666170705153045. Review. PubMed PMID: 29204083; PubMed Central PMCID: PMC5684654.

20: He H, He LF. Regulation of gaseous signaling molecules on proline metabolism in plants. Plant Cell Rep. 2018 Mar;37(3):387-392. doi: 10.1007/s00299-017-2239-4. Epub 2017 Nov 25. Review. PubMed PMID: 29177845.